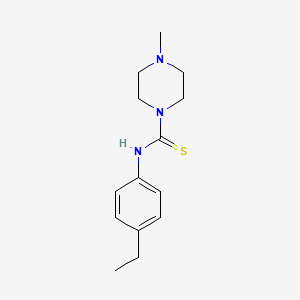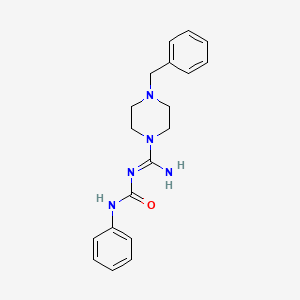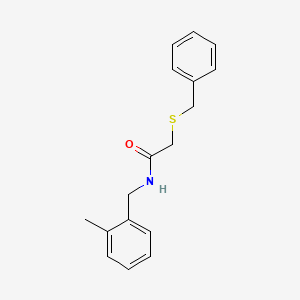
3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione, also known as PD153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth and proliferation of cancer cells.
Wirkmechanismus
3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione works by binding to the ATP-binding site of the EGFR tyrosine kinase, inhibiting its activity. This leads to a decrease in downstream signaling pathways that promote cell growth and proliferation. Inhibition of EGFR signaling has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has been shown to have a selective effect on cancer cells, with minimal effects on normal cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells unaffected. 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for cancer growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has several advantages for use in lab experiments. It is a potent and selective inhibitor of EGFR tyrosine kinase, which allows for specific targeting of cancer cells. 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has also been extensively studied, with a large body of research available on its mechanism of action and potential therapeutic applications. However, 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione can also have off-target effects on other tyrosine kinases, which can limit its specificity.
Zukünftige Richtungen
There are several future directions for research on 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione. One area of focus is the development of more potent and selective inhibitors of EGFR tyrosine kinase. Another area of focus is the use of 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione in combination with other cancer therapies, such as immunotherapy. Additionally, research is needed to better understand the mechanisms of resistance to 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione and how to overcome them. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione to optimize its use in cancer therapy.
Synthesemethoden
3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione can be synthesized through a multi-step process starting with 3-nitrobenzaldehyde and 3-chloroaniline. The intermediate product is then reacted with dimethyl sulfate and potassium carbonate to form the final product. The synthesis method has been optimized to increase the yield and purity of 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has also been studied for its potential use in combination with other cancer therapies, such as radiation and chemotherapy.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-6,7-dimethoxy-1-methylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-19-13-9-15(24-3)14(23-2)8-12(13)16(21)20(17(19)22)11-6-4-5-10(18)7-11/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGCUNZVFIHOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=O)N(C1=O)C3=CC(=CC=C3)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-6,7-dimethoxy-1-methylquinazoline-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B5717435.png)




![N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5717486.png)
![8-methyl-2-(4-morpholinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5717499.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-methylphenyl)acetamide](/img/structure/B5717519.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5717523.png)



